barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate
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Overview
Description
Barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate is a complex compound that features a barium ion coordinated with a diazenyl-substituted benzenesulfonate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate typically involves the reaction of 2-methoxyaniline with 1,3-dioxobutan-2-one to form the intermediate 1-(2-methoxyanilino)-1,3-dioxobutan-2-yl. This intermediate is then diazotized and coupled with 5-methylbenzenesulfonate under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The diazenyl and sulfonate groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism by which barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of various biochemical pathways. The barium ion may also play a role in stabilizing the compound’s structure and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-[(phenylamino)methyl]phenol: A related compound with similar structural features and chemical properties.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Another compound with comparable reactivity and applications.
Uniqueness
Barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties.
Properties
CAS No. |
73384-86-8 |
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Molecular Formula |
C36H36BaN6O12S2 |
Molecular Weight |
946.2 g/mol |
IUPAC Name |
barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/2C18H19N3O6S.Ba/c2*1-11-8-9-14(16(10-11)28(24,25)26)20-21-17(12(2)22)18(23)19-13-6-4-5-7-15(13)27-3;/h2*4-10,17H,1-3H3,(H,19,23)(H,24,25,26);/q;;+2/p-2 |
InChI Key |
LQMXXOAQGAGZSM-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2OC)S(=O)(=O)[O-].CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2OC)S(=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
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